molecular formula C14H15NOS B049674 Bipenamol CAS No. 79467-22-4

Bipenamol

Cat. No.: B049674
CAS No.: 79467-22-4
M. Wt: 245.34 g/mol
InChI Key: HLAFSNJRKZLMPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bipenamol: is a chemical compound with the molecular formula C14H15NOS . It is also known by its systematic name 2-[(2-aminomethyl)phenylthio]benzyl alcohol . This compound is characterized by the presence of a benzene ring with a hydroxyl group connected to a methylene bridge, which is further linked to a thioether group attached to another aromatic ring substituted with an amine group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bipenamol can be synthesized through a multiple C–H activation strategy using versatile imidate esters. This method allows for the modular construction of polyfunctional arenes from abundant feedstocks, enabling the concise construction of biologically active molecules .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of sequential C–H activation to deliver polyfunctional arenes. This method is advantageous due to its efficiency and the ability to produce densely functionalized sulfur-containing arenes .

Chemical Reactions Analysis

Types of Reactions: Bipenamol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Conversion to amines.

    Substitution: Formation of halogenated or nitrated aromatic compounds.

Comparison with Similar Compounds

  • 2-[(2-aminomethyl)phenylthio]benzyl alcohol
  • 2-[(2-aminomethyl)phenyl]sulfanylphenylmethanol

Comparison: Bipenamol is unique due to its specific structure combining a benzene ring with a hydroxyl group connected to a methylene bridge and a thioether group linked to another aromatic ring substituted with an amine group. This structure allows for specific interactions with target enzymes, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

[2-[2-(aminomethyl)phenyl]sulfanylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c15-9-11-5-1-3-7-13(11)17-14-8-4-2-6-12(14)10-16/h1-8,16H,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLAFSNJRKZLMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)SC2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046561
Record name Bipenamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79467-22-4
Record name Bipenamol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079467224
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bipenamol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[2-(Aminomethyl)phenylthio]benzyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIPENAMOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DCB7156W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bipenamol
Reactant of Route 2
Bipenamol
Reactant of Route 3
Reactant of Route 3
Bipenamol
Reactant of Route 4
Reactant of Route 4
Bipenamol
Reactant of Route 5
Reactant of Route 5
Bipenamol
Reactant of Route 6
Reactant of Route 6
Bipenamol
Customer
Q & A

Q1: What is significant about the new synthetic route for Bipenamol described in the research?

A1: The research presents a more efficient and versatile approach to synthesize this compound [, ]. Traditionally, constructing complex molecules like this compound required multiple steps and often resulted in low yields. This new method utilizes a sequential C-H activation strategy with imidate esters as directing groups, allowing for the introduction of diverse functional groups and leading to a more streamlined synthesis with potentially higher yields [, ].

Q2: Is there information available about the structural characterization of this compound in these research papers?

A2: While the papers discuss this compound's synthesis, they primarily focus on the methodology and efficiency of the new reaction pathway. Detailed spectroscopic data or specific structural characterization of this compound is not provided within the scope of these research articles [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.